Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-fluoroaniline, and appropriate pyrazole derivatives. The synthesis may involve:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step usually involves cyclization reactions under acidic or basic conditions.
Introduction of the benzodioxole and fluorophenyl groups: These groups are typically introduced through substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components make it suitable for use in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-3-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate stands out due to its specific combination of functional groups and structural features. The presence of both benzodioxole and fluorophenyl groups, along with the pyrazolo[1,5-a]pyrimidine core, provides unique electronic and steric properties that can be exploited in various applications.
Properties
Molecular Formula |
C21H14FN3O4 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C21H14FN3O4/c1-27-21(26)17-9-15(13-4-7-18-19(8-13)29-11-28-18)23-20-10-16(24-25(17)20)12-2-5-14(22)6-3-12/h2-10H,11H2,1H3 |
InChI Key |
RXXWSGLHNKFOEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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